molecular formula C22H22ClN3O4S B13353770 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate

Cat. No.: B13353770
M. Wt: 459.9 g/mol
InChI Key: NJJHASAITSVELW-UHFFFAOYSA-N
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Description

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines several functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

  • Formation of the cyanocyclohexylamine intermediate through the reaction of cyclohexylamine with cyanogen bromide.
  • Coupling of the cyanocyclohexylamine intermediate with a suitable acylating agent to form the amide linkage.
  • Introduction of the 4-chloro-2-(thiophene-2-carboxamido)benzoate moiety through a condensation reaction with the appropriate benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the nature of the substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate: shares structural similarities with other compounds that contain cyanocyclohexyl, amide, and benzoate moieties.

    Similar compounds: may include derivatives with different substituents on the benzoate or thiophene rings, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-chloro-2-(thiophene-2-carbonylamino)benzoate

InChI

InChI=1S/C22H22ClN3O4S/c1-14(19(27)26-22(13-24)9-3-2-4-10-22)30-21(29)16-8-7-15(23)12-17(16)25-20(28)18-6-5-11-31-18/h5-8,11-12,14H,2-4,9-10H2,1H3,(H,25,28)(H,26,27)

InChI Key

NJJHASAITSVELW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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